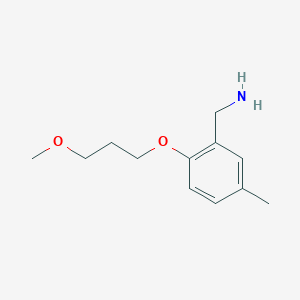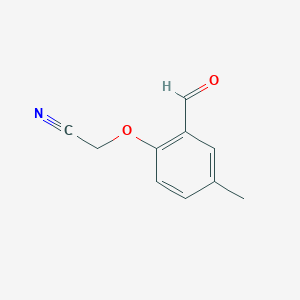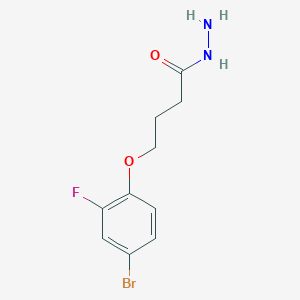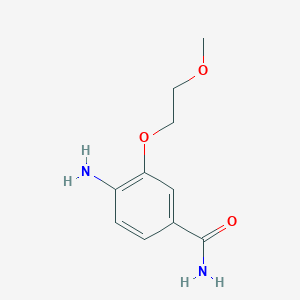
4-Fluoro-2-(trifluoromethoxy)benzoic acid
Overview
Description
4-Fluoro-2-(trifluoromethoxy)benzoic acid is a substituted benzoic acid derivative . It has been used in the preparation of various biologically active compounds such as antifungal and antimalarial agents .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: FC6H3(CF3)CO2H . The molecular weight is 224.11 g/mol .Physical And Chemical Properties Analysis
This compound is a slightly yellow needle-like crystalline powder . It has a molecular weight of 224.11 g/mol . The compound’s exact physical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Computational Chemistry and Metabolism
- Quantitative Structure-Metabolism Relationships : A study by Ghauri et al. (1992) explored computed molecular properties of a series of substituted benzoic acids, including 4-Fluoro-2-(trifluoromethoxy)benzoic acid, to understand their metabolism in rats. This research highlighted how molecular properties influence metabolic fate, providing insight into enzyme active sites and basic mechanisms of metabolism (Ghauri et al., 1992).
Organometallic Chemistry
- Functionalization of Aromatic and Heterocyclic Substrates : Schlosser's 2005 work discusses the use of organometallic methods for the functionalization of aromatic and heterocyclic substrates, including compounds like this compound. This research is pivotal in creating new building blocks for therapeutic or pesticidal activity (Schlosser, 2005).
Material Science
- Properties of Binary Mixtures from Liquid Crystals : In 2018, Fouzai et al. synthesized linear supra-molecular liquid crystals, including compounds related to this compound, to study their thermal, phase behavior, and electro-optical properties. This research contributes to the understanding of how fluorine atoms impact material properties (Fouzai et al., 2018).
Chemical Synthesis and Analysis
Fluorescence Probes for Sensing : Tanaka et al. (2001) developed fluorescent probes using compounds structurally related to this compound, which are sensitive to pH changes and certain metal cations. This is significant for applications in biology and chemistry (Tanaka et al., 2001).
Voltammetry Studies : Gomaa et al. (2020) utilized cyclic voltammetry to study the redox behavior of compounds including 4-Fluoro benzoic acid, shedding light on their electrochemical properties. This research is crucial for understanding the potential applications of these compounds as ligands in various chemical reactions (Gomaa et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that benzoic acid derivatives can participate in various chemical reactions such as suzuki–miyaura coupling . In this process, the compound may undergo oxidative addition with electrophilic organic groups, forming new bonds .
Biochemical Pathways
It’s known that benzoic acid derivatives can influence various biochemical pathways, including those involved in the metabolism of aromatic compounds .
Action Environment
The action, efficacy, and stability of 4-Fluoro-2-(trifluoromethoxy)benzoic acid can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other substances, and the specific conditions of the body.
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-(trifluoromethoxy)benzoic acid plays a significant role in biochemical reactions due to its structural features. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an antimalarial hexahydropyrimidine analogue, suggesting its potential interaction with enzymes involved in the malaria parasite’s metabolic pathways . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modifying their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to changes in signal transduction pathways, affecting cellular responses and functions . Additionally, it may impact gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding often involves interactions with specific amino acid residues in the active sites of enzymes, resulting in changes in enzyme activity . Furthermore, the compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimalarial activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to organs and tissues. Threshold effects are often noted, where a specific dosage level triggers a significant change in the compound’s activity and toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . These interactions can lead to changes in the overall metabolic profile of cells, influencing energy production, biosynthesis, and degradation processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEJXXUTVPFRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242250-37-8 | |
| Record name | 4-Fluoro-2-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)



![Potassium [(4-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B1401147.png)

